3-(3-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-(3-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of methyl isobutyrate silyl enol ether with bis(4-(dimethylamino)phenyl)methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the desired compound in good yield via a metal and additive-free procedure.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
3-(3-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate
- 3-(Dimethylamino)-1-propylamine
- Phenol, 3-(dimethylamino)-
Uniqueness
3-(3-(Dimethylamino)phenyl)-2,2-dimethylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-13(2,12(15)16)9-10-6-5-7-11(8-10)14(3)4/h5-8H,9H2,1-4H3,(H,15,16) |
InChI Key |
WJGMIWBANKDLRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)N(C)C)C(=O)O |
Origin of Product |
United States |
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